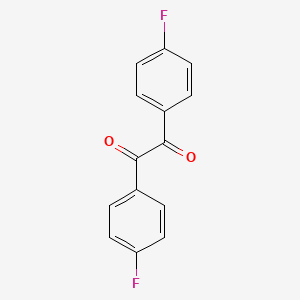

4,4'-Difluorobenzil

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,2-bis(4-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKULQOUSCHDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060374 | |

| Record name | bis(4-Fluorophenyl) ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-39-5 | |

| Record name | 1,2-Bis(4-fluorophenyl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(4-Fluorophenyl) ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Difluorobenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4,4'-Difluorobenzil for Researchers and Drug Development Professionals

Introduction

4,4'-Difluorobenzil, with the CAS number 579-39-5, is a fluorinated organic compound that serves as a valuable building block in various fields of chemical synthesis.[1][2] Its unique structural features, characterized by the presence of two fluorine atoms on the phenyl rings of a benzil (B1666583) core, impart distinct chemical properties that are of interest to researchers in materials science and drug discovery. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on providing practical information for scientists and professionals in drug development.

Core Properties of this compound

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 579-39-5 | [1][2][3] |

| Molecular Formula | C₁₄H₈F₂O₂ | [1][2][3] |

| Molecular Weight | 246.21 g/mol | [1][2][3] |

| Appearance | Pale yellow to light orange or green powder/crystal | [1][2][3] |

| Melting Point | 120-122 °C | [1][3] |

| Boiling Point | 370.2 °C at 760 mmHg (Predicted) | [1][3] |

| Water Solubility | Soluble in water | [1][3] |

| Storage Temperature | Room Temperature, store in a dry and sealed container | [3] |

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which are essential for its identification and characterization.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | Chemical shifts are observed, but specific values are not detailed in the provided snippets. | [4] |

| ¹³C NMR (CDCl₃) | Signals are present, confirming the carbon skeleton. | [5][6] |

| Mass Spectrum (GC-MS) | Molecular ion peak (M+) consistent with the molecular weight. | [7] |

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 4,4'-Difluorobenzoin via Benzoin (B196080) Condensation of 4-Fluorobenzaldehyde (B137897)

This procedure is adapted from the general method for benzoin condensation of aromatic aldehydes using a thiamine (B1217682) hydrochloride catalyst.[8][9]

-

Materials:

-

4-Fluorobenzaldehyde

-

Thiamine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%)

-

Water

-

-

Procedure:

-

In a suitable Erlenmeyer flask, dissolve thiamine hydrochloride in water.

-

Add 95% ethanol to the thiamine solution and cool the mixture in an ice bath.

-

In a separate flask, prepare a cooled solution of sodium hydroxide.

-

Slowly add the cold sodium hydroxide solution to the thiamine solution while keeping the temperature low with an ice bath.

-

To this basic thiamine solution, add 4-fluorobenzaldehyde and swirl to mix.

-

Seal the flask and allow the reaction to proceed at room temperature for at least 24 hours. The product, 4,4'-difluorobenzoin, is expected to crystallize from the solution.

-

Collect the crystalline product by vacuum filtration, wash with a cold water-ethanol mixture, and air dry.

-

Step 2: Oxidation of 4,4'-Difluorobenzoin to this compound

This protocol is adapted from the oxidation of benzoin to benzil using copper(II) acetate (B1210297) as a catalyst and ammonium (B1175870) nitrate (B79036) as a co-oxidant.[10][11][12][13]

-

Materials:

-

4,4'-Difluorobenzoin (from Step 1)

-

Copper(II) acetate

-

Ammonium nitrate

-

80% Acetic acid solution

-

-

Procedure:

-

In a round-bottom flask, combine 4,4'-difluorobenzoin, a catalytic amount of copper(II) acetate, and ammonium nitrate.

-

Add an 80% acetic acid solution to the flask.

-

Heat the mixture under reflux with stirring for approximately one hour.[10]

-

After the reaction is complete, cool the mixture to room temperature, which should induce the crystallization of the product.

-

Collect the crude this compound by vacuum filtration and wash with water to remove any remaining acetic acid and inorganic salts.

-

The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

-

Synthesis Workflow

The proposed two-step synthesis of this compound is illustrated in the following workflow diagram.

Caption: Proposed two-step synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of various organic molecules and materials.[1] It is particularly useful in creating complex heterocyclic compounds. For instance, it can undergo condensation reactions with diamines to form substituted quinoxalines or pyrazines, which are common scaffolds in medicinal chemistry.[3]

While direct applications of this compound in drug development are not extensively documented, its structural relative, 4,4'-difluorobenzophenone (B49673), is a key intermediate in the synthesis of pharmaceuticals.[14][15][16] For example, 4,4'-difluorobenzophenone is used in the production of potent cerebral vasodilators.[14] The structural similarities suggest that this compound could also be explored as a precursor for novel therapeutic agents.

Furthermore, derivatives of structurally similar 4,4'-difluorobenzhydrol have been investigated as selective M1 muscarinic acetylcholine (B1216132) receptor antagonists, indicating the potential of the difluorinated benzhydryl scaffold in neuroscience drug discovery.[17]

Safety Information

This compound is classified as an irritant.[3] The following GHS hazard statements are associated with this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. Cas 579-39-5,this compound | lookchem [lookchem.com]

- 2. Customized this compound CAS NO.579-39-5 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 3. This compound | 579-39-5 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzoin Condensation [organic-chemistry.org]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. cs.gordon.edu [cs.gordon.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzoin Synthesis Lab Report - 969 Words | Internet Public Library [ipl.org]

- 14. guidechem.com [guidechem.com]

- 15. 4,4'-Difluorobenzophenone (DFBP) Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

Synthesis and Characterization of 4,4'-Difluorobenzil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 4,4'-Difluorobenzil, a fluorinated aromatic diketone of interest in medicinal chemistry and materials science. This document details the synthetic pathway from 4-fluorobenzaldehyde (B137897), including experimental protocols for the key transformations. Furthermore, it presents a comprehensive characterization of the final product using modern analytical techniques, with quantitative data summarized for clarity.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process commencing with the benzoin (B196080) condensation of 4-fluorobenzaldehyde to yield the intermediate, 4,4'-difluorobenzoin. This is followed by the oxidation of the acyloin to the desired α-diketone, this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound from 4-fluorobenzaldehyde.

Experimental Protocols

Step 1: Synthesis of 4,4'-Difluorobenzoin via Thiamine-Catalyzed Benzoin Condensation

This procedure is adapted from standard thiamine-catalyzed benzoin condensation reactions.[1][2]

-

In a round-bottom flask, dissolve thiamine hydrochloride (0.1 equivalents) in water.

-

Add 95% ethanol to the flask.

-

Cool the solution in an ice bath and slowly add a 3M sodium hydroxide (B78521) solution (0.11 equivalents) while maintaining the temperature below 6°C.

-

To the resulting yellow mixture, add 4-fluorobenzaldehyde (1.0 equivalent).

-

Heat the reaction mixture at 60-65°C for 1-2 hours.

-

Cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a cold 1:1 mixture of ethanol and water.

-

The crude 4,4'-difluorobenzoin can be purified by recrystallization from ethanol.

Step 2: Oxidation of 4,4'-Difluorobenzoin to this compound

This protocol utilizes a copper(II) acetate-catalyzed oxidation with ammonium (B1175870) nitrate (B79036) as the co-oxidant.[3][4][5][6][7]

-

In a microwave tube or a round-bottom flask equipped with a reflux condenser, combine 4,4'-difluorobenzoin (1.0 equivalent), copper(II) acetate (catalytic amount, e.g., 0.01 equivalents), and ammonium nitrate (e.g., 1.25 equivalents).

-

Add 80% aqueous acetic acid as the solvent.

-

Heat the mixture with stirring. If using a microwave reactor, heat for 5-10 minutes at 120-150°C. If using conventional heating, reflux the mixture for 1-1.5 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and then in an ice bath.

-

Collect the yellow crystalline product by vacuum filtration and wash thoroughly with ice-cold water.

-

The crude this compound can be purified by recrystallization from ethanol to yield a pale yellow crystalline solid.

Characterization of this compound

The synthesized this compound was characterized by determining its physical properties and by spectroscopic analysis.

Characterization Workflow

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. cs.gordon.edu [cs.gordon.edu]

- 4. US2658920A - Process for the manufacture of benzil - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. m.youtube.com [m.youtube.com]

Unraveling the Structural Void: A Technical Guide to 4,4'-Difluorobenzil

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Difluorobenzil is a halogenated aromatic diketone with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure is paramount for structure-based drug design and the rational design of novel materials. However, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of a publicly available, experimentally determined crystal structure for this compound. This guide provides a summary of the currently available data for this compound, outlines a general methodology for its synthesis and crystallization, and details a standard workflow for its crystal structure determination via single-crystal X-ray diffraction. Furthermore, it touches upon computational approaches as a predictive alternative.

Physicochemical and Spectroscopic Data

While crystallographic data is not available, other key physical and spectroscopic properties of this compound have been documented. This information is crucial for its identification, purification, and further experimentation.

| Property | Value |

| Molecular Formula | C₁₄H₈F₂O₂ |

| Molecular Weight | 246.21 g/mol |

| CAS Number | 579-39-5 |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 120-124 °C |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data are available.[1][2][3] |

Experimental Protocols

The determination of a crystal structure begins with the synthesis of the pure compound and the growth of high-quality single crystals. The following sections outline generalized procedures.

Synthesis of this compound

A common route for the synthesis of benzil (B1666583) derivatives involves the oxidation of the corresponding benzoin. A plausible synthetic pathway for this compound is outlined below.

Caption: Proposed workflow for the synthesis of this compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. Various techniques can be employed.

| Crystallization Method | Description |

| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Diffusion of the second solvent's vapor into the first solution induces crystallization. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. |

Workflow for Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. The general workflow is as follows:

Caption: General workflow for single-crystal X-ray diffraction.

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal packing of a molecule. Crystal Structure Prediction (CSP) methods use the molecular structure as input to generate a landscape of possible crystal packings, ranked by their predicted lattice energies. While these methods are computationally intensive, they can offer a theoretical model of the crystal structure that can guide experimental efforts or be used in preliminary molecular modeling studies.

Conclusion

The crystal structure of this compound remains an open area for investigation. This guide provides the foundational knowledge and a procedural framework to encourage and facilitate the experimental determination of this structure. The availability of a definitive crystal structure would be of significant benefit to the scientific community, enabling more precise structure-activity relationship studies and the development of new materials with tailored properties.

References

1H NMR and 13C NMR spectra of 4,4'-Difluorobenzil

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4'-Difluorobenzil

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Introduction

This compound is a symmetrical diaryl-α-diketone. Understanding its structural features is crucial for its application in various chemical syntheses. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds. This document presents the detailed ¹H and ¹³C NMR spectral data, experimental protocols, and a logical workflow for the NMR analysis of this compound.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. The data is based on spectra obtained in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, as expected from its symmetrical structure.

| Assignment (Proton Type) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6, H-2', H-6' | ~8.03 | Multiplet | 4H |

| H-3, H-5, H-3', H-5' | ~7.20 | Multiplet | 4H |

Table 1: ¹H NMR chemical shifts of this compound in CDCl₃.[1]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays a set of signals corresponding to the different carbon environments in the molecule. The presence of fluorine atoms leads to characteristic C-F coupling.

| Assignment (Carbon Type) | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| Carbonyl (C=O) | ~192.5 | Not Reported |

| C-4, C-4' (C-F) | ~167.0 | Large ¹JCF |

| C-1, C-1' | ~129.5 | Not Reported |

| C-2, C-6, C-2', C-6' | ~132.5 | Small JCF |

| C-3, C-5, C-3', H-5' | ~116.0 | Small JCF |

Table 2: ¹³C NMR chemical shifts of this compound. Note: Precise chemical shift and coupling constant values may vary slightly based on experimental conditions.

Experimental Protocols

The following section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer, such as a Bruker AC-300.[2]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer probe for the sample.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

A wider spectral width is necessary to encompass the full range of carbon chemical shifts.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualization of Experimental Workflow

The logical workflow for the NMR analysis of this compound can be visualized as follows:

Caption: A flowchart illustrating the key stages of NMR analysis.

The structural assignment of the signals in the ¹H and ¹³C NMR spectra is a critical step in the characterization of this compound.

Caption: Relationship between structure and NMR signals.

References

Physical and chemical properties of 4,4'-Difluorobenzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-Difluorobenzil. It includes key data, detailed experimental protocols, and visualizations to support its application in research and development.

Core Properties and Data

This compound is a solid organic compound that appears as a light orange to yellow-to-green powder or crystal.[1][2][3] It is a derivative of benzil (B1666583) with fluorine atoms substituted at the para positions of both phenyl rings.

Identifiers

| Identifier | Value |

| CAS Number | 579-39-5[1][2] |

| Molecular Formula | C₁₄H₈F₂O₂[1][2] |

| Molecular Weight | 246.21 g/mol [1][2] |

| Synonyms | 4,4'-Difluorobibenzoyl, p,p'-Difluorobenzil, Bis(p-fluorophenyl)ethanedione[1][2] |

| InChI | InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H[1] |

| InChIKey | BRKULQOUSCHDGS-UHFFFAOYSA-N[1] |

| SMILES | C(C1=CC=C(F)C=C1)(=O)C(C1=CC=C(F)C=C1)=O[1] |

Physical Properties

| Property | Value |

| Melting Point | 120-122 °C[1] |

| Boiling Point (Predicted) | 370.2 ± 27.0 °C[1] |

| Density (Estimate) | 1.3163 g/cm³[1] |

| Appearance | Light orange to yellow to green powder to crystal[1][2] |

| Solubility | Soluble in water[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For this compound, spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.[4][5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will prominently feature a strong absorption band characteristic of the carbonyl (C=O) groups in the diketone structure, as well as bands corresponding to the C-F and C-H bonds of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak corresponding to its molecular weight would be a key feature of the mass spectrum.

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis.

-

It can be used in the preparation of 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine.[1]

-

It undergoes nucleophilic substitution reactions, for example, with bisphenol A to form poly(ether-α-diketone)s.[1]

-

Direct condensation with diamines, such as ethylenediamine (B42938) and 1,2-phenylenediamine, yields corresponding pyrazine (B50134) and quinoxaline (B1680401) derivatives.[1]

-

Its reaction with benzylurea (B1666796) and phenethylurea (B1617125) has been investigated.[1]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common method for the synthesis of related compounds like 4,4'-difluorobenzophenone, a precursor, is through Friedel-Crafts acylation.[6][7] This involves the reaction of fluorobenzene (B45895) with an acylating agent in the presence of a Lewis acid catalyst.

Materials:

-

Fluorobenzene

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, non-polar solvent (e.g., petroleum ether, dichloromethane)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aluminum chloride and the dry solvent.

-

Addition of Reactants: Cool the suspension in an ice bath. A solution of 4-fluorobenzoyl chloride in the dry solvent is added dropwise from the dropping funnel. Subsequently, add fluorobenzene dropwise while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over a suitable drying agent.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Spectroscopic Sample Preparation

-

NMR Spectroscopy: Prepare a solution by dissolving a few milligrams of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.

-

IR Spectroscopy (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Mass Spectrometry: The sample can be introduced into the mass spectrometer using various ionization techniques such as Electron Ionization (EI) for volatile samples or soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or fragile molecules.[8][9][10]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications

This compound is a valuable building block in organic synthesis and materials science.[2] Its primary applications are in the synthesis of:

-

Pharmaceuticals: It serves as an intermediate in the creation of more complex organic molecules for drug development.[2]

-

Polymers: It is used in the synthesis of high-performance polymers.

-

Agrochemicals: It is a precursor for various agrochemical compounds.[2]

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

A Technical Guide to 4,4'-Difluorobenzil: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Difluorobenzil, a fluorinated aromatic diketone of interest in synthetic chemistry and materials science. This document details the compound's key physicochemical properties, a detailed experimental protocol for its synthesis via the oxidation of 4,4'-difluorobenzoin, and its spectral characterization. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and the development of novel molecular entities.

Core Compound Properties

This compound is a solid organic compound characterized by the presence of two p-fluorophenyl groups attached to an ethanedione backbone. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the carbonyl groups and the overall electronic properties of the molecule.

Molecular Formula and Weight

-

Molecular Formula: C₁₄H₈F₂O₂

-

Molecular Weight: 246.21 g/mol

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈F₂O₂ | N/A |

| Molecular Weight | 246.21 g/mol | [1][2] |

| CAS Number | 579-39-5 | [1][2] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Melting Point | 120-122 °C | [4] |

| Boiling Point (Predicted) | 370.2 ± 27.0 °C | [4] |

| Water Solubility | Soluble | [4] |

Synthesis of this compound

A common and efficient method for the synthesis of benzil (B1666583) derivatives is the oxidation of the corresponding α-hydroxy ketone (benzoin). The following protocol details the catalytic oxidation of 4,4'-difluorobenzoin to this compound using a copper(II) acetate (B1210297) catalyst and ammonium (B1175870) nitrate (B79036) as the co-oxidant.

Experimental Protocol: Oxidation of 4,4'-Difluorobenzoin

This procedure is adapted from established methods for the oxidation of benzoin (B196080).[5]

Materials:

-

4,4'-Difluorobenzoin

-

Copper(II) acetate

-

Ammonium nitrate

-

Glacial acetic acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,4'-difluorobenzoin (1.0 equivalent), a catalytic amount of copper(II) acetate (e.g., 0.02 equivalents), and ammonium nitrate (2.0 equivalents).

-

Solvent Addition: Add a solution of 80% aqueous acetic acid to the flask. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The color of the reaction mixture is expected to change from blue (due to Cu²⁺) to green as the yellow product is formed.[6] Maintain reflux for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Crude Product: Upon completion of the reaction, cool the flask to room temperature, and then further cool in an ice bath to induce crystallization of the product.

-

Purification: Collect the crude this compound by vacuum filtration, washing with cold water to remove residual acetic acid and inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Synthesis Workflow Diagram

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the two p-fluorophenyl rings. Due to the symmetry of the molecule, two sets of signals are anticipated, each integrating to four protons. The coupling with the adjacent fluorine atoms will result in characteristic splitting patterns (doublets of doublets or multiplets).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbons and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands. Key expected peaks include:

-

A strong absorption band for the C=O stretching of the diketone, typically in the region of 1660-1700 cm⁻¹.

-

Absorption bands corresponding to C-F stretching.

-

Bands associated with the aromatic C=C stretching and C-H bending vibrations.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. The presence of two reactive carbonyl groups and two fluorinated aromatic rings allows for a variety of chemical transformations. It can be utilized in the synthesis of heterocyclic compounds, polymers, and other complex organic molecules. For professionals in drug development, the fluorinated phenyl moieties are of particular interest due to the known effects of fluorine substitution on metabolic stability, binding affinity, and other pharmacokinetic properties. Further research into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

Conclusion

This technical guide has provided essential information on the molecular and physicochemical properties of this compound. A detailed, adaptable experimental protocol for its synthesis has been presented, along with an overview of its spectroscopic characterization. This document aims to facilitate further research and application of this versatile fluorinated compound in various scientific and industrial fields.

References

A Technical Guide to the Physicochemical Properties of 4,4'-Difluorobenzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the experimentally determined and predicted physicochemical properties of 4,4'-Difluorobenzil, a key intermediate in various synthetic applications. The data presented is intended to support research and development activities where this compound is utilized.

Physicochemical Data

The melting and boiling points are critical parameters for the handling, purification, and reaction setup involving this compound. The following table summarizes the available data for these properties.

| Property | Value | Notes |

| Melting Point | 120-122 °C[1][2] | Literature value. |

| Melting Point | 120-124 °C[3] | |

| Boiling Point | 370.2 ± 27.0 °C | Predicted value.[1][2] |

Experimental Considerations

Detailed experimental protocols for the determination of the specific melting and boiling points cited in the literature are not extensively available in the public domain. The provided values are generally referenced as established literature data or computational predictions.

In a typical laboratory setting, the melting point of a solid compound like this compound would be determined using a melting point apparatus. This involves heating a small sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.

The boiling point of a high-boiling compound such as this compound is often determined under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. The observed boiling point at a specific pressure can then be extrapolated to atmospheric pressure using a nomograph or established equations.

The following diagram illustrates a generalized workflow for the determination of these key physical properties.

Caption: Generalized workflow for determining the melting and boiling points of a chemical compound.

References

Solubility Profile of 4,4'-Difluorobenzil in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Difluorobenzil, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines a robust experimental protocol for determining the solubility of this compound in common organic solvents. Furthermore, this guide presents a representative table of expected solubility based on the structural characteristics of the molecule and general principles of solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include its molecular structure, which features two aromatic rings, two ketone groups, and two fluorine atoms. These functional groups allow for a range of intermolecular interactions, including dipole-dipole interactions and London dispersion forces. The polarity of the solvent, its ability to form hydrogen bonds, and the temperature of the system are all critical parameters that will dictate the extent of solubility.

Predicted Solubility of this compound

Based on its chemical structure, this compound is anticipated to exhibit moderate to good solubility in polar aprotic and some polar protic solvents. The presence of the polar carbonyl groups suggests that solvents capable of dipole-dipole interactions will be effective. The aromatic rings contribute to its nonpolar character, which may allow for some solubility in less polar solvents. The fluorine atoms can increase polarity but do not act as hydrogen bond donors.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Predicted Solubility ( g/100 mL) | Rationale |

| Polar Aprotic | Acetone (B3395972) | > 10 | The polar carbonyl group of acetone interacts favorably with the carbonyl groups of this compound through dipole-dipole interactions. |

| Ethyl Acetate | 5 - 10 | The ester functional group provides polarity for effective solvation of the diketone. | |

| Dichloromethane | 5 - 10 | A moderately polar solvent that can effectively solvate the aromatic and carbonyl portions of the molecule. | |

| Acetonitrile (B52724) | 1 - 5 | The high polarity of acetonitrile should facilitate the dissolution of the polar regions of the molecule. | |

| Polar Protic | Ethanol (B145695) | 1 - 5 | The hydroxyl group of ethanol can interact with the carbonyl oxygens of this compound, though the nonpolar backbone may limit solubility. |

| Methanol (B129727) | 1 - 5 | Similar to ethanol, the polarity and hydrogen bonding capability of methanol should allow for some degree of dissolution. | |

| Nonpolar | Toluene (B28343) | < 1 | The nonpolar nature of toluene is less compatible with the polar diketone functionality of this compound. |

| Hexane (B92381) | < 0.1 | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the relatively polar this compound. | |

| Aqueous | Water | < 0.1 | While one source qualitatively suggests solubility in water, the predominantly nonpolar structure of this compound makes significant aqueous solubility unlikely without the presence of co-solvents or solubilizing agents.[1] |

Note: The data presented in this table are predictive and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for the quantitative determination of the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Ethanol, Methanol, Toluene, Hexane

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the initial volume of the solvent.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered sample aliquot to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Analysis and Reporting:

-

Perform each solubility determination in triplicate to ensure reproducibility.

-

Report the average solubility and standard deviation for each solvent.

-

Express solubility in appropriate units, such as g/100 mL or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility Prediction

The decision-making process for predicting the solubility of a compound like this compound is based on a hierarchical consideration of molecular and solvent properties. The following diagram outlines this logical relationship.

Caption: Logical flow for predicting solubility.

This technical guide provides a framework for understanding and determining the solubility of this compound. For precise quantitative data, the experimental protocol outlined should be followed diligently. The provided predictions and methodologies are intended to support researchers and professionals in the effective use of this compound in their work.

References

Spectroscopic Profile of 4,4'-Difluorobenzil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4,4'-Difluorobenzil, a key intermediate in various synthetic applications. Due to the limited availability of public experimental data for this compound, this report presents data for the closely related compound, 4,4'-Difluorobenzophenone, as a reference. This information is valuable for the characterization and quality control of this compound and its derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds.

Data Presentation

The following table summarizes the key infrared absorption peaks for 4,4'-Difluorobenzophenone, which are expected to be similar to those of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | Strong | C=O (Ketone) Stretch |

| ~1600, ~1500 | Medium-Strong | C=C (Aromatic Ring) Stretch |

| ~1230 | Strong | C-F (Aryl Fluoride) Stretch |

| ~850 | Strong | C-H (Aromatic) Bend (para-disubstituted) |

Note: This data is for 4,4'-Difluorobenzophenone and serves as an illustrative example.

Experimental Protocol

Objective: To obtain the infrared spectrum of the sample using Fourier Transform Infrared (FTIR) spectroscopy.

Apparatus:

-

FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Mortar and pestle

-

Spatula

-

Potassium Bromide (KBr), spectroscopic grade

Procedure (KBr Pellet Method):

-

A background spectrum of the empty sample compartment is recorded.

-

A small amount of the solid sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) in a mortar and pestle to create a fine powder.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The resulting spectrum is processed to identify the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Data Presentation

The UV-Vis absorption data for 4,4'-Difluorobenzophenone in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is presented below. The extended conjugation in this compound is expected to result in a bathochromic (red) shift of the absorption maxima compared to 4,4'-Difluorobenzophenone.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~255 | ~18,000 | π → π |

| Ethanol | ~330 | ~150 | n → π |

Note: This data is for 4,4'-Difluorobenzophenone and serves as an illustrative example.

Experimental Protocol

Objective: To determine the UV-Visible absorption spectrum of the sample and identify the wavelengths of maximum absorbance (λmax).

Apparatus:

-

UV-Visible Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectroscopic grade solvent (e.g., ethanol)

Procedure:

-

A stock solution of the sample is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of the chosen spectroscopic grade solvent.

-

A series of dilutions are performed to obtain solutions of varying concentrations.

-

The UV-Visible spectrophotometer is calibrated using a blank solution (the pure solvent).

-

The absorbance of each solution is measured over a wavelength range of approximately 200-400 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectra.

-

If required, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to 4,4'-Difluorobenzil: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4,4'-Difluorobenzil, a fluorinated aromatic diketone. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. It covers the compound's discovery and historical context, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its current and potential applications.

Discovery and History

The history of this compound is intertwined with the broader development of benzil (B1666583) chemistry and the rise of organofluorine compounds in the 20th century. While a singular "discovery" paper for this compound is not readily identifiable, its synthesis and study are a logical extension of well-established organic reactions.

The parent compound, benzil, has been a subject of chemical investigation since the 19th century. The benzoin (B196080) condensation, the key reaction for preparing the precursor to benzil, was first reported by Liebig and Wöhler in 1832. This laid the groundwork for the synthesis of a wide range of substituted benzoin and benzil derivatives.

The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the unique properties that fluorine imparts, such as enhanced thermal stability, metabolic resistance, and altered electronic characteristics. It is highly probable that this compound was first synthesized during this period as chemists began to explore the impact of fluorine substitution on the properties and reactivity of known organic compounds.

The likely first synthetic route to this compound would have involved the benzoin condensation of 4-fluorobenzaldehyde (B137897) to form 4,4'-difluorobenzoin, followed by its oxidation. While not as extensively studied or commercialized as its close relative, 4,4'-Difluorobenzophenone (a key monomer for the high-performance polymer PEEK), this compound has found applications in academic research as a photoinitiator and a building block for the synthesis of heterocyclic compounds.

Physicochemical and Spectroscopic Properties

This compound is a pale yellow crystalline solid. The presence of the two fluorine atoms significantly influences its electronic properties and reactivity compared to the parent benzil molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 579-39-5 | N/A |

| Molecular Formula | C₁₄H₈F₂O₂ | N/A |

| Molecular Weight | 246.21 g/mol | N/A |

| Melting Point | 120-122 °C | N/A |

| Appearance | Pale yellow powder | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~7.2-7.3 (m, 4H), ~7.9-8.0 (m, 4H) |

| ¹³C NMR (CDCl₃) | δ ~116 (d), ~132 (d), ~133 (s), ~167 (d), ~192 (s) |

| ¹⁹F NMR (CDCl₃) | δ ~ -104 ppm |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretching), ~1595, 1505 (aromatic C=C stretching), ~1240 (C-F stretching) |

| Mass Spectrometry (m/z) | 246 (M⁺) |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-fluorobenzaldehyde.

Synthesis of 4,4'-Difluorobenzoin (Benzoin Condensation)

This reaction involves the cyanide-catalyzed condensation of two molecules of 4-fluorobenzaldehyde.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (80.6 mmol) of 4-fluorobenzaldehyde in 30 mL of ethanol (B145695).

-

Add a solution of 1.0 g (15.4 mmol) of potassium cyanide in 10 mL of water to the flask. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions.

-

Heat the mixture to reflux for 1-2 hours. The product will begin to precipitate.

-

Cool the reaction mixture in an ice bath to complete the precipitation.

-

Collect the crude 4,4'-difluorobenzoin by vacuum filtration and wash with cold 50% ethanol.

-

Recrystallize the crude product from ethanol to yield pure 4,4'-difluorobenzoin as white crystals.

Synthesis of this compound (Oxidation of 4,4'-Difluorobenzoin)

The hydroxyl group of 4,4'-difluorobenzoin is oxidized to a carbonyl group to yield this compound.

Protocol:

-

In a round-bottom flask, dissolve 5.0 g (20.1 mmol) of 4,4'-difluorobenzoin in 25 mL of glacial acetic acid by gentle warming.

-

While stirring, slowly add 2.5 mL of concentrated nitric acid. Caution: Nitric acid is a strong oxidizing agent and corrosive. Handle with care.

-

Heat the mixture in a water bath at 80-90 °C for 2 hours. The solution will turn green due to the formation of nitrogen oxides.

-

Pour the hot reaction mixture into 100 mL of ice-cold water.

-

The yellow precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with water until the washings are neutral.

-

Recrystallize the crude this compound from ethanol or methanol (B129727) to obtain a pure, pale yellow crystalline solid.

Applications

This compound serves as a valuable intermediate and functional molecule in several areas of chemical science.

Photoinitiator in Polymerization

Similar to benzil, this compound can function as a photoinitiator for free-radical polymerization. Upon absorption of UV light, it can undergo excitation to a triplet state, which can then abstract a hydrogen atom from a suitable donor (a co-initiator, often a tertiary amine) to generate free radicals that initiate the polymerization of monomers like acrylates and methacrylates. The fluorine atoms can potentially influence the absorption spectrum and the efficiency of the initiation process.

Synthesis of Heterocyclic Compounds

The 1,2-dicarbonyl moiety of this compound is a versatile functional group for the synthesis of various heterocyclic compounds. It can undergo condensation reactions with a range of dinucleophiles to form five-, six-, and seven-membered rings. For example, reaction with 1,2-diamines yields quinoxaline (B1680401) derivatives, while reaction with hydrazines can produce pyridazine (B1198779) derivatives. These fluorinated heterocycles are of interest in medicinal chemistry due to the often-favorable effects of fluorine on biological activity.

Potential in Drug Development

While specific drugs derived directly from this compound are not prominent, the incorporation of the 4-fluorophenyl motif is a common strategy in medicinal chemistry. Fluorine substitution can enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins through favorable electronic interactions, and increase membrane permeability. Therefore, this compound serves as a valuable scaffold for the synthesis of novel, fluorinated compounds for biological screening. The diketone functionality can also be a target for derivatization to produce a variety of pharmacologically active structures.

Conclusion

This compound, while not as widely utilized as some of its chemical relatives, is a compound with interesting properties and potential applications. Its synthesis is straightforward, following classical organic chemistry pathways. Its utility as a photoinitiator and as a precursor to complex heterocyclic molecules makes it a valuable tool for both materials scientists and medicinal chemists. Further research into the specific applications of this fluorinated diketone could unveil new opportunities in various scientific disciplines.

Potential Research Areas for 4,4'-Difluorobenzil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Difluorobenzil is a halogenated aromatic α-diketone that serves as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms, make it a precursor for a variety of heterocyclic compounds and advanced materials. This technical guide explores the synthesis, characterization, and key reactions of this compound, highlighting its significant potential in medicinal chemistry and materials science. Detailed experimental protocols for its synthesis and a key derivatization are provided, along with comprehensive spectroscopic and physical data. Particular emphasis is placed on its role as a precursor to bioactive quinoxalines, with a focus on their potential as tubulin polymerization inhibitors.

Introduction

This compound, with the chemical formula C₁₄H₈F₂O₂, is a crystalline solid that belongs to the benzil (B1666583) family of organic compounds. The presence of fluorine atoms at the para positions of both phenyl rings significantly influences its reactivity and the properties of its derivatives. Fluorine's high electronegativity can enhance the electrophilicity of the carbonyl carbons, making this compound a highly reactive substrate for condensation reactions.

In medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity.[1] Consequently, this compound is an attractive starting material for the synthesis of novel fluorinated bioactive molecules.[1] In materials science, the photophysical properties of benzil and its derivatives are of interest for applications in organic electronics and as phosphorescent materials.[2]

This guide provides a comprehensive overview of the chemistry of this compound and outlines promising avenues for future research and development.

Physicochemical and Spectroscopic Data

The key physical and spectroscopic properties of this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 579-39-5 | [3] |

| Molecular Formula | C₁₄H₈F₂O₂ | [3] |

| Molecular Weight | 246.21 g/mol | [3] |

| Appearance | Pale yellow powder/crystals | [3][4] |

| Melting Point | 120-122 °C | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | δ (ppm) in CDCl₃: ~8.03 (m), ~7.20 (m) | [3][5][6] |

| ¹³C NMR | δ (ppm) in CDCl₃: Aromatic and carbonyl carbons. | [4][7] |

| FTIR | Key peaks (cm⁻¹) for C=O and C-F stretching. | [8] |

| Mass Spectrometry | Molecular ion (M⁺) and key fragmentation peaks. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a key bioactive derivative.

Synthesis of this compound via Oxidation of 4,4'-Difluorobenzoin

This protocol is adapted from general procedures for the oxidation of benzoins to benzils using nitric acid.[9][10][11] 4,4'-Difluorobenzoin can be synthesized from 4-fluorobenzaldehyde.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

4,4'-Difluorobenzoin

-

Concentrated Nitric Acid (HNO₃)

-

Ethanol (95%)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter flask

-

Vacuum source

-

Glass rod

-

pH paper

Procedure:

-

Place 2.0 g of 4,4'-difluorobenzoin into a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Caution: Work in a fume hood. Carefully add 14 mL of concentrated nitric acid to the flask.

-

Attach a reflux condenser and heat the mixture in a water bath at approximately 80-90 °C with gentle stirring.[9]

-

Continue heating for about 1 hour. The reaction progress can be monitored by the evolution of reddish-brown nitrogen dioxide gas.[10]

-

Once the evolution of gas ceases, remove the flask from the heat and allow it to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing approximately 70 mL of an ice-water slurry.

-

Stir the mixture with a glass rod to induce crystallization. If an oil forms, scratch the side of the beaker with the glass rod to promote solidification.[9]

-

Collect the crude yellow product by vacuum filtration using a Büchner funnel.

-

Wash the crystals thoroughly with cold water until the washings are neutral to pH paper to remove any residual nitric acid.[10]

-

Recrystallize the crude product from hot 95% ethanol (approximately 8-10 mL of ethanol per gram of product).[10]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified yellow crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry.

-

Determine the yield and melting point of the product.

Synthesis of 2,3-Bis(4-fluorophenyl)quinoxaline

This protocol describes the condensation reaction between this compound and o-phenylenediamine (B120857) to form a quinoxaline (B1680401) derivative. This class of compounds is known for its wide range of biological activities.[12][13]

Workflow for Quinoxaline Synthesis

Caption: Workflow for the synthesis of 2,3-Bis(4-fluorophenyl)quinoxaline.

Materials:

-

This compound

-

o-Phenylenediamine

-

Rectified Spirit or Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Beakers

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a round-bottom flask, dissolve 2.1 g of this compound in 8 mL of warm rectified spirit.[14]

-

In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[14]

-

Add the o-phenylenediamine solution to the warm solution of this compound.

-

Attach a reflux condenser and heat the mixture on a boiling water bath for 30-60 minutes.[14]

-

After the reflux period, allow the solution to cool.

-

Add water dropwise to the cooled solution until a slight turbidity persists, indicating the onset of precipitation.[14]

-

Cool the mixture in an ice bath to complete the crystallization.

-

Collect the precipitated product by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-bis(4-fluorophenyl)quinoxaline.

-

Dry the product and determine its yield and melting point.

Potential Research Areas

The unique structure of this compound makes it a valuable starting point for research in several cutting-edge areas of chemistry.

Medicinal Chemistry and Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][9][15]

-

Anticancer Agents: Derivatives of 2,3-diphenylquinoxaline (B159395) have been identified as potent inhibitors of tubulin polymerization.[16] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16][17] this compound provides a direct route to fluorinated analogues of these inhibitors, which may exhibit enhanced potency, selectivity, or pharmacokinetic properties.

Caption: Inhibition of tubulin polymerization by a quinoxaline derivative.

-

Antimicrobial Agents: The quinoxaline ring system is a core component of several antibiotics.[18] The synthesis of novel quinoxaline libraries from this compound could lead to the discovery of new antibacterial and antifungal agents.

-

Kinase Inhibitors: Quinoxaline derivatives have also been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[19]

Materials Science

The photophysical properties of benzil and its derivatives are of significant interest in the development of new organic materials.

-

Phosphorescent Materials: Fluorinated benzils have been shown to exhibit room-temperature phosphorescence.[2] This property is rare for purely organic molecules and makes them promising candidates for applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensors. The fluorine atoms are thought to promote intersystem crossing, the process that leads to the population of the triplet state responsible for phosphorescence.[2]

-

Organic Electronics: Quinoxaline derivatives are used as electron-transporting materials in OLEDs due to their thermal stability and good film-forming properties.[20] The introduction of fluorine can tune the electronic properties of these materials, potentially leading to improved device performance. The photophysical properties of such derivatives, including their absorption and emission spectra, are areas of active research.[8][21]

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant untapped potential. Its utility extends from the synthesis of complex, biologically active heterocyclic compounds to the development of advanced functional materials. The experimental protocols provided herein offer a solid foundation for researchers to explore the chemistry of this compound. The key research areas highlighted—particularly the development of tubulin polymerization inhibitors for cancer therapy and the investigation of novel phosphorescent materials—represent promising frontiers for scientific discovery and technological innovation. Further exploration of the rich chemistry of this compound is strongly encouraged for professionals in drug development and materials science.

References

- 1. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 2. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. This compound(579-39-5) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quinoxaline - Wikipedia [en.wikipedia.org]

- 19. Crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4,4'-Difluorobenzil in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4,4'-Difluorobenzil as a versatile building block in organic synthesis. The primary focus is on its application in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Application 1: Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound serves as an excellent precursor for the synthesis of 2,3-bis(4-fluorophenyl)quinoxaline (B8790275) derivatives through condensation with substituted 1,2-phenylenediamines. The fluorine substituents can enhance the biological activity and metabolic stability of the resulting molecules.

The general reaction involves the acid-catalyzed condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1][2] Modern protocols often utilize mild catalysts and conditions, providing high yields and purity.

Logical Workflow for Quinoxaline Synthesis

Caption: General experimental workflow for the synthesis of quinoxaline derivatives from this compound.

Quantitative Data Summary

The following table summarizes various reported conditions for the synthesis of quinoxaline derivatives from 1,2-dicarbonyl compounds and 1,2-diamines, which can be adapted for this compound.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Iodine (10 mol%) | DMSO | Room Temp. | 10-15 min | 90-95 | [1] |

| Iodine (5 mol%) | EtOH/H₂O (1:1) | 50°C (Microwave) | 1-2 min | 92-98 | [2] |

| None | Rectified Spirit | Water Bath | 30 min | Not specified | [3] |

| Acetic Acid | Ethanol | Reflux | 2 h | 85-95 | General Method |

Experimental Protocol: Synthesis of 2,3-bis(4-fluorophenyl)quinoxaline

This protocol is adapted from established methods for the synthesis of 2,3-diphenylquinoxalines.[2][3]

Materials:

-

This compound (1.0 mmol, 246.21 mg)

-

o-Phenylenediamine (1.0 mmol, 108.14 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~0.1 mL)

-

Standard laboratory glassware

-

Stirring and heating apparatus

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (5 mL).

-

In a separate beaker, dissolve o-phenylenediamine (1.0 mmol) in ethanol (5 mL).

-

Add the o-phenylenediamine solution to the this compound solution with stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. If precipitation is slow, a small amount of water can be added to induce it.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-bis(4-fluorophenyl)quinoxaline.

Expected Yield: 85-95%